(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
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Overview
Description
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.68. The purity is usually 95%.
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Scientific Research Applications
Uterine Relaxant Activity
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has been investigated for its pharmacological potential. For instance, derivatives of this compound, designed based on pharmacophore models, have shown potent uterine relaxant activity. These molecules were evaluated both in vitro on isolated rat uterus and in vivo in pregnant rats. They showed significant potential in delaying the onset of labor, indicating their relevance in medical research focused on labor management (Viswanathan, Kodgule, & Chaudhari, 2005).
Antimicrobial Properties
Derivatives of this compound have also been synthesized and tested for antimicrobial activity. Certain compounds in this category demonstrated significant antimicrobial effects against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against species like Candida tenuis and Aspergillus niger. This highlights the compound's potential in the development of new antimicrobial agents (Mickevičienė et al., 2015).
Biocatalysis in Drug Research
This compound is closely related to S-3-amino-3-phenylpropionic acid (S-APA), an important pharmaceutical intermediate. S-APA, derived from this compound, has been used in the asymmetric biocatalysis process for the production of chiral pharmaceuticals. This process involves microorganisms and showcases the compound's utility in enantioselective synthesis, essential for producing optically active pharmaceuticals (Li et al., 2013).
Material Science and Polymer Research
In the realm of material science, this compound derivatives have been used to fabricate novel poly(ester-amide)s based on the tyrosine amino acid. These materials are optically active, potentially biodegradable, and show good thermal stability. They hold promise in various applications due to their inherent properties, making them a subject of interest in polymer research and development (Abdolmaleki, Mallakpour, Borandeh, & Sabzalian, 2011).
Mechanism of Action
Target of Action
The primary target of “(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” is currently unknown. This compound is a β-amino acid comprising propionic acid having amino and 4-hydroxyphenyl groups attached at the 3-position
Biochemical Pathways
As a bacterial metabolite , it might be involved in specific metabolic pathways in bacteria
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCVYGRJXLFPDF-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.